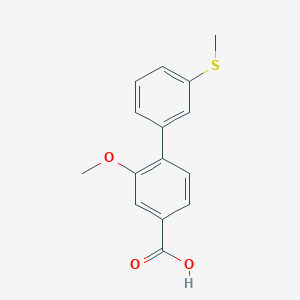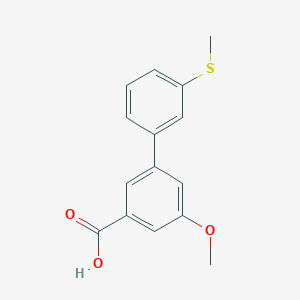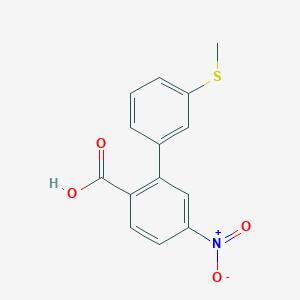
6-Methyl-2-(4-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(4-methylthiophenyl)benzoic acid, or 6-MBA, is an organic compound that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 74-76°C and a boiling point of 253-255°C. 6-MBA is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It has also been used as a reagent in the synthesis of several biologically active compounds.
Aplicaciones Científicas De Investigación
6-MBA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various biologically active compounds, such as antifungal agents and antibiotics. It has also been used in the synthesis of fluorescent dyes and other organic compounds. In addition, 6-MBA has been used as a reagent in the synthesis of polymers and bioconjugates.
Mecanismo De Acción
6-MBA is an organic compound that is used in the synthesis of various organic compounds. It acts as an intermediate in the synthesis of a variety of compounds, including dyes, antibiotics, and polymers. It is also used as a reagent in the synthesis of bioconjugates. The mechanism of action of 6-MBA is not yet fully understood, but it is believed to involve the formation of an intermediate benzoyloxy compound, which is then hydrolyzed to form 6-MBA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MBA are not yet fully understood. However, it has been suggested that the compound may act as a pro-drug, which is converted to an active metabolite in the body. Additionally, it has been suggested that 6-MBA may have anti-inflammatory, anti-fungal, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-MBA in lab experiments is its ability to act as an intermediate in the synthesis of various organic compounds. Additionally, it has a low toxicity and is relatively easy to handle. However, the reaction of 4-methylthiophenol with benzoyl chloride to form 6-MBA is exothermic and may require cooling. Additionally, the reaction is sensitive to moisture and light and should be carried out in an inert atmosphere.
Direcciones Futuras
There are a number of potential future directions for research on 6-MBA. For example, further research is needed to elucidate the mechanism of action of 6-MBA and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential uses of 6-MBA in the synthesis of polymers and bioconjugates. Finally, research is needed to explore the potential toxicity of 6-MBA and to develop safer methods for its synthesis.
Métodos De Síntesis
6-MBA can be synthesized by the reaction of 4-methylthiophenol with benzoyl chloride in the presence of a suitable catalyst, such as pyridine. The reaction proceeds in two steps: first, the 4-methylthiophenol reacts with the benzoyl chloride to form a benzoyloxy intermediate; then, the intermediate is hydrolyzed to form 6-MBA. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-100°C.
Propiedades
IUPAC Name |
2-methyl-6-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-4-3-5-13(14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHLZGEDRICSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














